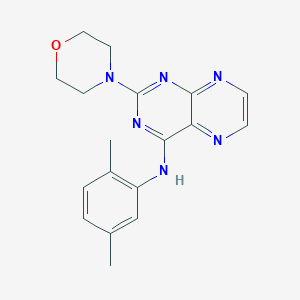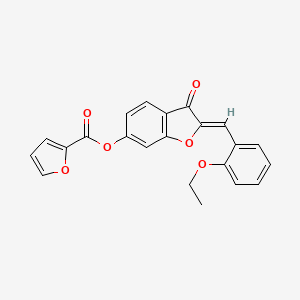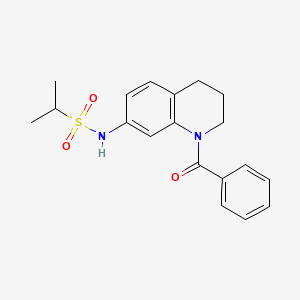![molecular formula C26H28N2O4 B2943869 Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate CAS No. 1114835-34-5](/img/structure/B2943869.png)
Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoline, a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a pyridine at two adjacent carbon atoms . It contains a cyclohexylamino group, an ethoxy group, and a carboxylate ester group . The compound is a light yellow solid .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline backbone with various functional groups attached . These include a cyclohexylamino group, an ethoxy group, and a carboxylate ester group . The exact molecular structure would require more specific information or computational analysis to determine.Physical And Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 155–157 °C . Other physical and chemical properties such as its density, boiling point, and flash point are not specified in the available literature.Applications De Recherche Scientifique
Synthesis and Organic Chemistry
The compound has been involved in studies related to the synthesis of complex organic molecules. For instance, the addition of ethyl 6-aryl-4-phenyl-2-oxo-3-cyclohexene-1-carboxylates to acrylonitrile, followed by transformation under specific conditions, showcases its utility in creating new chemical structures (Popandova-Yambolieva, 1990). Similarly, research on the crystal structure and DFT studies of related compounds further demonstrates the importance of such molecules in understanding molecular interactions and properties (Filali Baba et al., 2019).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, derivatives of Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate have shown potential as inhibitors of key biological targets. For example, a study described the synthesis and biological evaluation of a quinazolinone-based derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an anti-cancer agent (Riadi et al., 2021). This underscores the compound's role in developing new therapeutic agents.
Photophysical and Photochemical Studies
Ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates have been used in studies focusing on photochemical reactions to synthesize novel compounds, such as cycloprop[b]indoles, which have potential applications in materials science and organic electronics (Ikeda et al., 1977). These studies provide insights into the utility of this compound in developing new materials with unique properties.
Antibacterial Research
The antibacterial activity of novel compounds derived from this compound has been explored, with some showing moderate activity against various bacterial species (Abu-Sheaib et al., 2008). This highlights the potential for developing new antimicrobial agents from this compound.
Mécanisme D'action
Target of Action
The compound contains a quinoline moiety, which is a common structural motif in various pharmaceuticals and biologically active compounds . Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.
Propriétés
IUPAC Name |
ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-2-31-26(30)19-13-14-22-21(15-19)24(16-23(28-22)18-9-5-3-6-10-18)32-17-25(29)27-20-11-7-4-8-12-20/h3,5-6,9-10,13-16,20H,2,4,7-8,11-12,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUIIQROYDXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2943786.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2943788.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone](/img/structure/B2943793.png)


![1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2943798.png)

![2-Amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2943802.png)

![N-(4-Aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride](/img/structure/B2943805.png)


